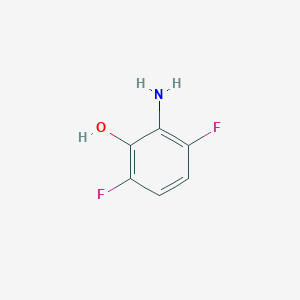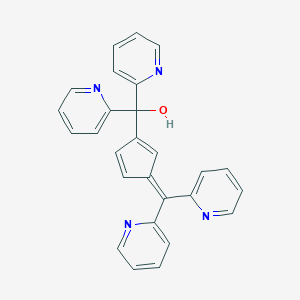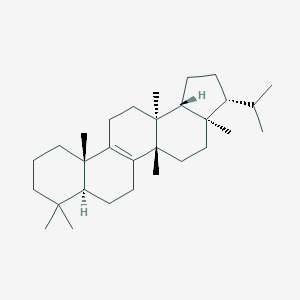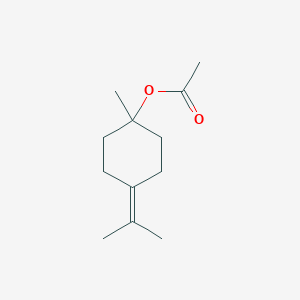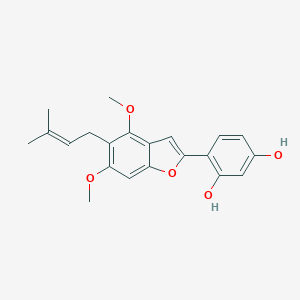
Gancaonin I
概要
説明
Gancaonin I is a member of the class of 1-benzofurans. It consists of 1-benzofuran substituted by methoxy groups at positions 4 and 6, a prenyl group at position 5 and a 2,4-dihydroxyphenyl group at position 2 . It has been isolated from Glycyrrhiza uralensis . It has a role as an antibacterial agent and a plant metabolite .
Molecular Structure Analysis
This compound has a molecular formula of C21H22O5 . It is a 1-benzofuran substituted by methoxy groups at positions 4 and 6, a prenyl group at position 5 and a 2,4-dihydroxyphenyl group at position 2 .Chemical Reactions Analysis
This compound exhibits moderate inhibition on human carboxylesterase 2 (hCES2A) with IC50 of 1.72 μM . It inhibits hCES2A-mediated fluorescein diacetate (FD) hydrolysis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 354.40 . It has a melting point of 67-70°C .科学的研究の応用
Anti-Inflammatory Applications
Gancaonin I has been studied for its potential anti-inflammatory applications. A study on Gancaonin N, a related compound, demonstrated its efficacy in reducing inflammatory responses. In an acute pneumonia in vitro model, Gancaonin N was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced cells. It significantly reduced the expression of inflammatory markers like iNOS and COX-2 proteins and downregulated the MAPK and NF-κB signaling pathways, suggesting potential for this compound in similar applications (Ko et al., 2021).
Antimicrobial Properties
Research has also explored the antimicrobial properties of compounds related to this compound. A study on Dorstenia angusticornis, which contains similar flavonoids, tested the in vitro antimicrobial activity of these compounds against various microbial cultures. Results indicated that certain compounds, including Gancaonin Q, exhibited significant antimicrobial activity (Kuete et al., 2007).
Anticancer Effects
This compound might have applications in cancer treatment. A comprehensive review of compounds isolated from licorice, which includes this compound, highlighted their anticancer properties. These compounds have shown efficacy in inhibiting proliferation, inducing cell cycle arrest, apoptosis, and autophagy in various cancer models (Tang et al., 2015).
Pharmacokinetics and Detoxification
The pharmacokinetic mechanisms underlying the detoxification effects of Gancao, the source of this compound, have been studied. These mechanisms involve modulation by components such as saponins and flavonoids, influencing drug solubility, permeability, distribution, and metabolism. This suggests potential applications of this compound in enhancing the efficacy and reducing the toxicity of other compounds (Li et al., 2019).
Immunomodulatory and Antitumor Potential
A study on Glycyrrhiza uralensis polysaccharides, which may include this compound, highlighted their immunomodulatory and antitumor potential. These compounds were found to inhibit the proliferation of colon carcinoma cells and upregulate the expression of the cytokine IL-7, indicating a possible role in cancer therapy and immune regulation (Ayeka et al., 2016).
作用機序
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Gancaonin I interacts with the enzyme human carboxylesterase 2 (hCES2A), inhibiting its activity . This interaction is characterized by a moderate inhibitory effect, with an IC50 value of 1.72 μM .
Cellular Effects
Its inhibitory effect on hCES2A suggests that it may influence cell function by altering the activity of this enzyme .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to hCES2A and inhibiting its activity . This interaction likely involves the formation of a complex between this compound and hCES2A, which prevents the enzyme from catalyzing its normal reactions .
Metabolic Pathways
This compound is involved in the metabolic pathway of hCES2A, an enzyme that it interacts with
特性
IUPAC Name |
4-[4,6-dimethoxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)5-7-15-18(24-3)11-20-16(21(15)25-4)10-19(26-20)14-8-6-13(22)9-17(14)23/h5-6,8-11,22-23H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVBYQAVNNRVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1OC)C=C(O2)C3=C(C=C(C=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155275 | |
| Record name | Gancaonin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gancaonin I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038756 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
126716-36-7 | |
| Record name | Gancaonin I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126716-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gancaonin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126716367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gancaonin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GANCAONIN I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XTP69UV3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gancaonin I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038756 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 - 127 °C | |
| Record name | Gancaonin I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038756 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antibacterial properties of Gancaonin I?
A1: this compound, a 2-arylbenzofuran found in licorice, has demonstrated moderate to potent antibacterial effects against vancomycin-resistant Enterococcus (VRE) strains [, ]. This suggests its potential as a lead compound for developing new antibacterial agents.
Q2: How does the structure of this compound relate to its antibacterial activity?
A2: While the exact mechanism of action of this compound remains unclear, research suggests that the presence of lipophilic prenyl or related substituents, along with phenolic hydroxyl groups, plays a significant role in its antibacterial activity []. Further research is needed to fully elucidate the structure-activity relationship and identify optimal structural features for enhanced activity.
Q3: Are there other compounds in licorice that exhibit similar antibacterial activity to this compound?
A3: Yes, several other licorice phenolics, particularly 3-arylcoumarins like licoarylcoumarin and glycycoumarin, have also shown moderate to potent antibacterial effects against VRE strains []. This highlights the potential of licorice as a source of novel antibacterial agents.
Q4: Has this compound been investigated for any other potential therapeutic applications?
A4: Research suggests that this compound may play a role in the mechanism of action of Gegen Qinlian decoction (GQD), a traditional Chinese medicine used to treat diabetes mellitus []. Specifically, molecular docking studies showed a strong binding affinity between this compound and several hub genes involved in glucose metabolism, hinting at its potential in diabetes management. Further research is needed to confirm these findings and explore its potential therapeutic applications in this area.
Q5: What analytical techniques are used to identify and quantify this compound?
A5: this compound is typically isolated and purified from licorice extracts using various chromatographic techniques, including silica gel, polyamide, MCI, ODS, Sephadex LH-20 columns, and RP-HPLC []. Its structure is then confirmed using spectroscopic data analysis, including NMR and mass spectrometry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




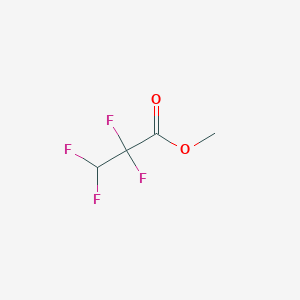
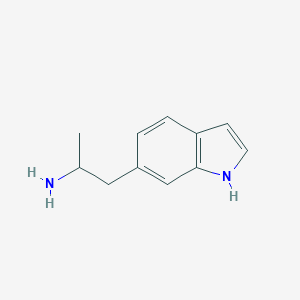
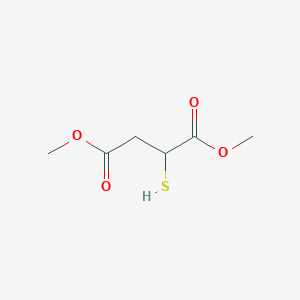
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)

